2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate is an organic compound that features a nitrophenyl group, an oxoethyl group, and an acetyloxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate typically involves the esterification of 2-(4-nitrophenyl)-2-oxoethanol with 2-(acetyloxy)benzoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used to substitute the acetyloxy group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the acetyloxybenzoate moiety can participate in ester hydrolysis. These reactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)benzofuran: Known for its use in two-photon uncaging studies.
4-Nitrophenyl acetic acid: Utilized in various chemical reactions and as a precursor for other compounds.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-(acetyloxy)benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H13NO7 |
---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C17H13NO7/c1-11(19)25-16-5-3-2-4-14(16)17(21)24-10-15(20)12-6-8-13(9-7-12)18(22)23/h2-9H,10H2,1H3 |
InChI Key |
DXGKKUCQGYASDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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